1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring, a carboxylic acid group, and a diphenylmethylidene group, making it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Attachment of the Diphenylmethylidene Group: This step involves the reaction of the piperidine derivative with diphenylmethylidene chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or transporters involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to neurotransmission or metabolic regulation, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-{[(Diphenylmethylene)amino]oxy}ethyl)piperidine-3-carboxylic acid: A closely related compound with similar structural features.
N-substituted piperidine-3-carboxylic acids: These compounds share the piperidine ring and carboxylic acid group but differ in their substituents.
Uniqueness
1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
192641-42-2 |
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Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C21H24N2O3/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,24,25) |
InChI Key |
PIZTUXYVFZXAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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